1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

Catalog No.
S547955
CAS No.
M.F
C18H18Cl2N6O
M. Wt
405.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyri...

Product Name

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea

IUPAC Name

1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea

Molecular Formula

C18H18Cl2N6O

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27)

InChI Key

RRWSNCZYJCOEFX-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PD089828; PD089828; PD 089828.

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl

Description

The exact mass of the compound 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea is 404.09191 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea is a complex organic compound with the molecular formula C18H18Cl2N6O. It features a pyrido[2,3-d]pyrimidine core structure substituted with a 2-amino group and a 2,6-dichlorophenyl moiety, along with a tert-butyl urea group. This compound is notable for its potential therapeutic applications due to its unique structural characteristics.

Due to the lack of specific research on this compound, its mechanism of action remains unknown. However, pyridopyrimidines have been explored for their potential as kinase inhibitors, which are enzymes involved in cellular signaling pathways [].

Typical of urea derivatives. Key reactions include:

  • Ureide Formation: The reaction of tert-butyl isocyanate with the corresponding amine leads to the formation of the urea linkage.
  • Substitution Reactions: The chlorinated phenyl group can participate in nucleophilic substitution reactions under appropriate conditions.
  • Deprotection Reactions: If protective groups are used during synthesis, deprotection can yield the active compound.

1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea has shown significant biological activity, particularly in inhibiting specific tyrosine kinases. For instance, it has been reported to inhibit platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and epidermal growth factor receptor (EGFr) with varying IC50 values, indicating its potential as an anticancer agent .

The synthesis of this compound typically involves:

  • Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through multi-step reactions involving cyclization and substitution.
  • Urea Formation: The reaction of the synthesized pyrido derivative with tert-butyl isocyanate in a suitable solvent such as dimethylformamide (DMF) leads to the formation of the urea bond. The reaction conditions often involve maintaining low temperatures during the addition of reagents to control exothermic reactions .

This compound has potential applications in:

  • Pharmaceutical Development: Due to its inhibitory effects on key receptors involved in cancer progression, it may serve as a lead compound for developing targeted cancer therapies.
  • Research: It can be utilized in studies investigating kinase inhibition and related pathways in cellular signaling.

Interaction studies have demonstrated that 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea interacts effectively with various biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific receptors or enzymes.
  • Cellular Assays: Testing the compound's efficacy in inhibiting cell proliferation or inducing apoptosis in cancer cell lines.

Several compounds share structural similarities with 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)ureaSimilar core structure with different chlorinated phenylVariation in biological activity due to different substitution patterns
1-[2-Amino-6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-(tert-butyl)ureaDimethyl substitution instead of dichloroPotentially altered pharmacokinetics and toxicity profile
N-[2-(4-methoxyphenyl)-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-ethylureaEthoxy substitution at urea nitrogenDifferent receptor affinity and selectivity

These compounds highlight the uniqueness of 1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea in terms of its specific biological activity and structural characteristics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

404.0919146 g/mol

Monoisotopic Mass

404.0919146 g/mol

Heavy Atom Count

27

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Hamby JM, Connolly CJ, Schroeder MC, Winters RT, Showalter HD, Panek RL, Major TC, Olsewski B, Ryan MJ, Dahring T, Lu GH, Keiser J, Amar A, Shen C, Kraker AJ, Slintak V, Nelson JM, Fry DW, Bradford L, Hallak H, Doherty AM. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J Med Chem. 1997 Jul 18;40(15):2296-303. PubMed PMID: 9240345.
2: Dahring TK, Lu GH, Hamby JM, Batley BL, Kraker AJ, Panek RL. Inhibition of growth factor-mediated tyrosine phosphorylation in vascular smooth muscle by PD 089828, a new synthetic protein tyrosine kinase inhibitor. J Pharmacol Exp Ther. 1997 Jun;281(3):1446-56. PubMed PMID: 9190882.

Explore Compound Types